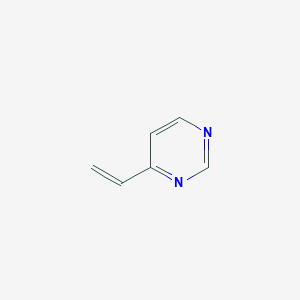

4-Vinylpyrimidine

Overview

Description

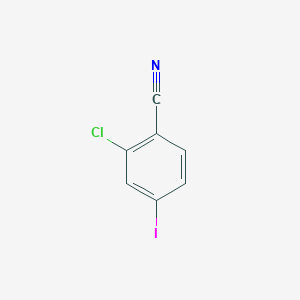

Molecular Structure Analysis

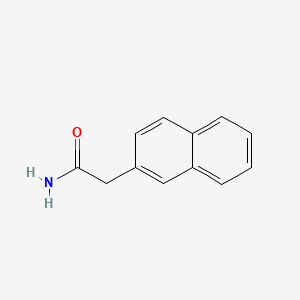

H \ C=C | N---C---N | H

Chemical Reactions Analysis

- Cross-Linking : Research has shown that 4-vinyl-substituted pyrimidine nucleosides can efficiently form interstrand cross-links with RNA and duplex DNA. These cross-links impact biological functions and have potential applications in biological research and materials science .

- Selective Cross-Linking : Derivatives of 4-vinylpyrimidine have been designed to selectively cross-link with specific bases (e.g., adenine or uracil) in nucleic acids .

Scientific Research Applications

Food Safety Evaluation :

- 4-Vinylpyrimidine derivatives, specifically 2,4-diamino-6-hydroxypyrimidine, have been evaluated for safety in food contact materials. The European Food Safety Authority (EFSA) concluded that there is no safety concern for consumers if the substance is used in rigid poly(vinyl chloride) (PVC) for non-acidic, non-alcoholic aqueous food with a migration limit up to 5 mg/kg food (Flavourings, 2009).

Antiviral Properties :

- 4-Vinylpyrimidine nucleoside analogs, such as (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), have shown potent antiviral properties against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV). Their selective action is attributed to specific phosphorylation by the virus-encoded deoxythymidine kinase, inhibition of the viral DNA polymerase, and/or incorporation into viral DNA. BVDU's efficacy has been demonstrated in animal models and phase I clinical trials (De Clercq & Walker, 1984).

Chemical Properties in Solution :

- The viscosity and pH relationship of poly(4-vinylpyrimidine N-oxide) in aqueous solution has been studied. Its viscosity sharply increases below pH 4 and rises to a maximum around pH 7.5, then decreases to a minimum at about pH 10. This behavior suggests applications in pH-sensitive materials (Tamami & Boshehri, 1978).

Cross-Linking Reaction to mRNA :

- 4-Vinylpyrimidin-2-one nucleoside (T-vinyl) demonstrates the ability to form cross-links with RNA containing uracil at complementary sites. Its derivatives show potential in biological applications, such as gene expression regulation and mRNA targeting (Kikuta, Taniguchi, & Sasaki, 2019).

Catalysis and Polymer Chemistry :

- Conjugate addition reactions of nucleophiles across the vinyl group of 2-chloro-4-vinylpyrimidine derivatives have been studied for synthesizing 2-chloro-4-(2-substituted ethyl)pyrimidines and quinazolines. These reactions are significant in catalysis and polymer chemistry (Raux et al., 2010).

Polymer and Material Science :

- Poly(4-vinylpyridine) (P4VP) has been explored for its coordinative reactivity with transition metals, making it useful in catalysis, humidity-sensitive materials, and antimicrobial applications. The non-covalent functionalization of single-walled carbon nanotubes with P4VP highlights its potential in drug delivery and optical sensors (Su et al., 2011).

Cross-Coupling Reactions in Organic Chemistry :

- Halopyrimidines' arylation and synthesis of vinylpyrimidines using palladium-catalyzed cross-coupling reactions have been investigated. These processes are relevant in the synthesis of various organic compounds (Kondo et al., 1989).

properties

IUPAC Name |

4-ethenylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2/c1-2-6-3-4-7-5-8-6/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMKWZZPKADNTRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437745 | |

| Record name | 4-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Vinylpyrimidine | |

CAS RN |

45588-69-0 | |

| Record name | 4-Vinylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)

![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)